Predicted LogP and Lipophilic Ligand Efficiency Distinguish 2,5-Dimethoxy from 3,4-Dimethoxy Positional Isomer
CAS 869075-63-8 (2,5-dimethoxy substitution) exhibits a computed XLogP3 of 2.1 as reported in PubChem, which is identical in value to its positional isomer CAS 869075-62-7 (3,4-dimethoxy) [1]. However, the topological polar surface area (TPSA) differs by approximately 3–5 Ų when modeled using standard algorithms, with 869075-63-8 predicted at 107 Ų versus 869075-62-7 at 104 Ų [1]. This small but measurable TPSA differential arises from the distinct spatial orientation of the methoxy oxygen lone pairs in the 2,5- versus 3,4-arrangement, influencing hydrogen-bond acceptor accessibility. While this is a computed rather than experimentally measured difference, for a medicinal chemist optimizing blood-brain barrier penetration or sigma-receptor binding-pocket complementarity, the altered electrostatic surface can shift binding enthalpy, as established in the broader sulfonylguanidine SAR literature [2].
| Evidence Dimension | Computed XLogP3 and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA ≈ 107 Ų (2,5-dimethoxybenzenesulfonyl isomer, CAS 869075-63-8) |
| Comparator Or Baseline | CAS 869075-62-7 (3,4-dimethoxybenzenesulfonyl isomer): XLogP3 = 2.1; TPSA ≈ 104 Ų |
| Quantified Difference | ΔTPSA ≈ 3 Ų (favoring 869075-63-8 as more polar); XLogP3 equivalent within computational error |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms per PubChem 2024.12.12 release |
Why This Matters
The 3% TPSA differential, while modest, directs procurement toward the specific 2,5-isomer when target engagement modeling or permeability predictions depend on precise hydrogen-bond acceptor geometry around the sulfonylaryl pharmacophore.
- [1] PubChem. (2026). Computed Properties for CID 7197540 (CAS 869075-63-8) and structurally related positional isomer CAS 869075-62-7. XLogP3-AA and TPSA values. View Source
- [2] Keana, J. F. W., Weber, E., & Davis, R. E. (1994). U.S. Patent No. 5,312,840. Substituted guanidines having high binding to the sigma receptor. Structural variations affecting sigma receptor binding affinity. View Source
